Home > Products > Screening Compounds P4997 > N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide - 2034389-53-0

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Catalog Number: EVT-2910026
CAS Number: 2034389-53-0
Molecular Formula: C17H20N4O
Molecular Weight: 296.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] It is currently in early clinical development for its potential in cancer treatment by targeting the RAS/RAF/MEK/ERK signaling cascade. []
  • Relevance: While GDC-0994 targets a different signaling pathway than N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, both compounds share a 1-methyl-1H-pyrazole moiety within their structure. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This compound shows promising preclinical activity against MET-dependent tumors due to its high target coverage and robust in vivo antitumor effects. []
  • Relevance: AMG 337 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide share the 1-methyl-1H-pyrazole structural feature. [] This heterocycle is a common building block in medicinal chemistry, suggesting potential shared chemical properties despite targeting different biological targets.

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) designed for treating non-small-cell lung cancer (NSCLC). [] This compound exhibits potent activity against common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) while displaying selectivity over wild-type EGFR. []
  • Relevance: Similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, PF-06747775 incorporates a 1-methyl-1H-pyrazole group. [] The presence of this moiety in different drug candidates highlights its versatility as a pharmacophore in medicinal chemistry.

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

  • Compound Description: 16d is a pyrazolo[3,4-b]pyridine derivative and a close analog of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90α and HSP90β). [] These compounds represent promising anticancer agents due to their unique binding mode at the N-terminal ATP binding site of HSP90. []
  • Relevance: Both 16d and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide utilize the 1-methyl-1H-pyrazole scaffold. [] This structural similarity emphasizes the significance of this heterocycle in developing compounds with potential biological activities.

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron tyrosine kinases, showing preferential binding to the activated kinase conformation. [] It demonstrates promising antitumor activity by inhibiting c-Met amplified tumors. []
  • Relevance: MK-8033 shares the 1-methyl-1H-pyrazol-4-yl moiety with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound is designed to target kinases with a rare cysteine residue in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2. [] Its inhibitory potency against these kinases makes it a potential lead for developing novel therapeutic agents.
  • Relevance: It shares the 1-methyl-1H-pyrazol-4-yl group with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. [] This common structural element highlights its potential significance in designing bioactive molecules.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity associated with earlier Akt inhibitors. [] It exhibits low activity in inducing keratinocyte apoptosis while demonstrating excellent anticancer cell proliferation potencies. []
  • Relevance: Hu7691 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide both contain the 1-methyl-1H-pyrazole scaffold. [] The presence of this moiety in a compound with promising preclinical safety profiles suggests its potential value in designing well-tolerated drug candidates.

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It is the first reported clinical candidate for this target and is being investigated as a potential treatment for schizophrenia. []
  • Relevance: PF-2545920 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide both incorporate a 1-methyl-pyrazole group as part of their core structure. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. [] It is being developed as a patient-administered therapy for neovascular age-related macular degeneration, aiming to provide a non-invasive alternative to current intravitreal injections. []
  • Relevance: Both Acrizanib and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide contain a 1-methyl-pyrazole moiety, highlighting its recurring use in designing molecules with therapeutic potential. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It displays favorable pharmacokinetics and increases cerebrospinal fluid (CSF) glycine concentrations in rats, making it a potential therapeutic agent for central nervous system disorders. []
  • Relevance: Both 7n and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide share the pyridine ring system, although in different substitution patterns. []

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and highly selective Janus Kinase 1 (JAK1) inhibitor. [] It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib, suggesting potential in treating non-small cell lung cancer. []
  • Relevance: AZD4205 shares the methoxy-1-methyl-pyrazole group with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. []

Properties

CAS Number

2034389-53-0

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide

Molecular Formula

C17H20N4O

Molecular Weight

296.374

InChI

InChI=1S/C17H20N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-3,5,8-9,11-13H,4,6-7,10H2,1H3,(H,19,22)

InChI Key

GPGHQUNHHUNPHY-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCC=CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.